molecular formula C7H5ClLiNO3 B13500150 Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate

Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate

Cat. No.: B13500150
M. Wt: 193.5 g/mol
InChI Key: IEVFXSNPOPWIGM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate is an organic compound with the molecular formula C7H5ClLiNO3 and a molecular weight of 193.5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various organoboron reagents . The general procedure involves the reaction of 3-chloropyridine with a boronic acid derivative in the presence of a palladium catalyst and a base, followed by the addition of lithium acetate to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate include other pyridine derivatives and lithium salts. Some examples are:

  • Lithium 2-pyridylacetate
  • Lithium 3-chloropyridine-2-carboxylate
  • Lithium 4-chloropyridine-3-carboxylate

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of the lithium cation and the 3-chloropyridin-4-yloxyacetate anion.

Properties

Molecular Formula

C7H5ClLiNO3

Molecular Weight

193.5 g/mol

IUPAC Name

lithium;2-(3-chloropyridin-4-yl)oxyacetate

InChI

InChI=1S/C7H6ClNO3.Li/c8-5-3-9-2-1-6(5)12-4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1

InChI Key

IEVFXSNPOPWIGM-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CN=CC(=C1OCC(=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.